molecular formula C15H19NO2 B7593894 (2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(oxolan-3-yl)methanone

(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(oxolan-3-yl)methanone

Cat. No. B7593894
M. Wt: 245.32 g/mol
InChI Key: MKOCFTQHXXTDQT-UHFFFAOYSA-N
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Description

(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(oxolan-3-yl)methanone, also known as MQM, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(oxolan-3-yl)methanone has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, (2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(oxolan-3-yl)methanone has been found to exhibit antitumor, antiviral, and antifungal activities. It has also been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.
In pharmacology, (2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(oxolan-3-yl)methanone has been studied for its effects on the central nervous system. It has been found to exhibit anxiolytic and antidepressant activities, possibly through the modulation of the GABAergic system. Additionally, (2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(oxolan-3-yl)methanone has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of neurodegenerative diseases.
In material science, (2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(oxolan-3-yl)methanone has been used as a building block for the synthesis of novel organic materials. It has been incorporated into polymer matrices to improve their mechanical and thermal properties, making them suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(oxolan-3-yl)methanone is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, (2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(oxolan-3-yl)methanone has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This leads to the accumulation of DNA damage and the induction of apoptosis.
In the central nervous system, (2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(oxolan-3-yl)methanone has been shown to enhance the activity of GABA receptors, which are responsible for inhibitory neurotransmission. This leads to the reduction of anxiety and depression symptoms.
Biochemical and Physiological Effects
(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(oxolan-3-yl)methanone has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, it has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In the central nervous system, it has been shown to reduce anxiety and depression symptoms, improve cognitive function, and have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One advantage of using (2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(oxolan-3-yl)methanone in lab experiments is its relatively simple synthesis method. It can be easily synthesized in moderate yields and purity, making it suitable for various applications. Additionally, (2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(oxolan-3-yl)methanone has been shown to have a wide range of activities, making it a versatile tool for studying various biological processes.
One limitation of using (2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(oxolan-3-yl)methanone in lab experiments is its limited solubility in water. This can make it difficult to use in certain assays and may require the use of organic solvents. Additionally, the mechanism of action of (2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(oxolan-3-yl)methanone is not fully understood, which may limit its use in certain applications.

Future Directions

There are several future directions for the research on (2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(oxolan-3-yl)methanone. One area of interest is the development of novel cancer therapies based on (2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(oxolan-3-yl)methanone. Further studies are needed to elucidate its mechanism of action and optimize its efficacy and safety.
Another area of interest is the development of (2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(oxolan-3-yl)methanone-based materials for various industrial applications. The incorporation of (2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(oxolan-3-yl)methanone into polymer matrices has shown promising results, and further studies are needed to optimize its properties and applications.
Finally, further studies are needed to understand the effects of (2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(oxolan-3-yl)methanone on the central nervous system and its potential applications in the treatment of neurodegenerative diseases. The modulation of the GABAergic system has shown promising results, and further studies are needed to optimize its efficacy and safety.

Synthesis Methods

The synthesis of (2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(oxolan-3-yl)methanone involves a multi-step process that includes the reaction of 2-methylquinoline with ethyl glyoxylate, followed by hydrolysis and cyclization to form the oxolane ring. The resulting compound is then treated with acetic anhydride to obtain (2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(oxolan-3-yl)methanone. The yield of this process is around 35-40%, and the purity of the final product can be improved through recrystallization.

properties

IUPAC Name

(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(oxolan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-11-6-7-12-4-2-3-5-14(12)16(11)15(17)13-8-9-18-10-13/h2-5,11,13H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKOCFTQHXXTDQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=CC=CC=C2N1C(=O)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(oxolan-3-yl)methanone

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